molecular formula C15H24N2O2S B7512317 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Cat. No. B7512317
M. Wt: 296.4 g/mol
InChI Key: QZZAMMLZPVCDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. It was first synthesized by Takeda Pharmaceutical Company Limited in Japan, and has since been studied for its potential use in treating inflammatory diseases.

Mechanism of Action

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene acts as an antagonist of the chemokine receptor CCR3, which is involved in the recruitment of eosinophils to sites of inflammation. By blocking the activity of CCR3, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene inhibits the migration of eosinophils, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the levels of eosinophils in the blood and lungs of animals with asthma, and to reduce the severity of airway inflammation. It has also been shown to reduce the levels of inflammatory cytokines, such as IL-5 and IL-13, in the lungs of animals with asthma. In addition, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the severity of neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in lab experiments is that it is a specific antagonist of CCR3, which allows for the selective inhibition of eosinophil migration. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the involvement of CCR3 may vary depending on the disease.

Future Directions

Future research on 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene could focus on its potential use in treating other inflammatory diseases, such as ulcerative colitis and Crohn's disease. It could also explore the use of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in combination with other drugs, such as corticosteroids, to enhance its efficacy. Further studies could also investigate the long-term safety and efficacy of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in humans.

Synthesis Methods

The synthesis of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene involves several steps, including the reaction of 1,2,3,4-tetrahydronaphthalene with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-1,2,3,4-tetrahydronaphthalene. This compound is then reacted with sodium azide to form 1-(azidoethyl)-1,2,3,4-tetrahydronaphthalene, which is subsequently reduced with lithium aluminum hydride to form 1-(ethylaminoethyl)-1,2,3,4-tetrahydronaphthalene. Finally, this compound is reacted with methylpropan-2-ylsulfonamide to form 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been studied for its potential use in treating inflammatory diseases, such as asthma and allergic rhinitis. It has been shown to inhibit the migration of eosinophils, which are a type of white blood cell involved in the inflammatory response. 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has also been studied for its potential use in treating other conditions, such as multiple sclerosis and neuropathic pain.

properties

IUPAC Name

1-[[[methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-12(2)17(3)20(18,19)16-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-5,7,10,12,14,16H,6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAMMLZPVCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)NCC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.